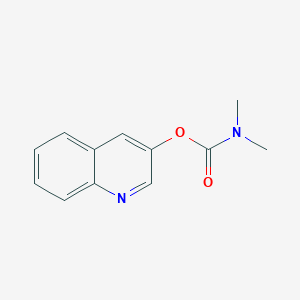

Quinolin-3-yl dimethylcarbamate

Description

The Quinoline (B57606) Scaffold in Medicinal Chemistry: Historical Context and Current Relevance

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. ecorfan.orgnih.gov Historically, its importance was cemented with the discovery of quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, which for centuries was the primary treatment for malaria. This legacy has spurred extensive research into synthetic quinoline derivatives, revealing a remarkable breadth of pharmacological activities.

Today, the quinoline nucleus is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. nih.gov This versatility has led to the development of numerous quinoline-based drugs with applications as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a highly adaptable and valuable core for drug design. ecorfan.org

Carbamate (B1207046) Functional Group in Bioactive Molecules

The carbamate group, an organic functional group with the structure -NH(C=O)O-, is another critical component in the design of bioactive molecules. Structurally, it can be considered a hybrid of an amide and an ester, which imparts a unique combination of chemical stability and biological reactivity. This functional group is found in a number of therapeutic agents and is often employed to modulate the properties of a parent molecule.

The inclusion of a carbamate moiety can enhance the biological activity of a compound and is a common strategy in the development of prodrugs. Carbamates can improve a drug's lipophilicity, thereby increasing its ability to cross cell membranes. They can also be designed to be hydrolyzed by enzymes in the body, releasing the active drug at a specific site. Furthermore, the carbamate group can participate in hydrogen bonding and other non-covalent interactions, which can lead to improved binding with biological targets.

Emergence of Quinoline Dimethylcarbamate (B8479999) Derivatives as Research Targets

The logical combination of the versatile quinoline scaffold and the modulating carbamate functional group has led to the emergence of quinoline carbamate derivatives as promising research targets. While public-domain research specifically on Quinolin-3-yl dimethylcarbamate is limited, the broader class of quinoline-O-carbamates has been the subject of investigation, particularly in the context of neurodegenerative diseases.

For instance, a series of quinoline-O-carbamate derivatives have been designed and synthesized as multi-target-directed ligands for the potential treatment of Alzheimer's disease. In these studies, the carbamate moiety is often chosen for its ability to inhibit cholinesterase enzymes, while the quinoline core can provide additional beneficial properties such as antioxidant effects or the ability to chelate metal ions. The position of the carbamate group on the quinoline ring and the nature of the substituents on the carbamate nitrogen are critical for determining the biological activity and selectivity of these compounds.

One notable example from the literature is the synthesis and evaluation of Quinolin-4-yl dimethylcarbamate as part of a broader study on cholinesterase inhibitors. This highlights the active interest in exploring the pharmacological potential of simple quinoline dimethylcarbamate structures.

Scope and Objectives of Research on this compound

The primary objective of research into this compound and its analogues is to explore their potential as novel therapeutic agents. The specific aims of such research programs typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and a library of related derivatives with variations in the substitution pattern on both the quinoline ring and the carbamate nitrogen.

Biological Evaluation: Screening these compounds for a wide range of biological activities, with a particular focus on areas where quinoline and carbamate compounds have shown promise, such as neurodegenerative diseases, cancer, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compounds to understand how different functional groups and their positions influence biological activity, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Investigating the molecular targets and pathways through which active compounds exert their biological effects.

The long-term goal of this research is to identify and optimize novel quinoline dimethylcarbamate derivatives with potent and selective therapeutic activity, ultimately leading to the development of new drugs for unmet medical needs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-3-yl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOIISYPFREZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552590 | |

| Record name | Quinolin-3-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112934-33-5 | |

| Record name | Quinolin-3-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Quinolin 3 Yl Dimethylcarbamate and Its Derivatives

Established Synthetic Routes for Quinoline-O-Carbamates

The most direct method for the synthesis of Quinolin-3-yl dimethylcarbamate (B8479999) involves the formation of the carbamate (B1207046) ester bond on a 3-hydroxyquinoline (B51751) precursor. This transformation is a common and well-documented reaction in organic chemistry.

The standard and most widely used method for preparing quinoline-O-carbamates is the reaction of a corresponding hydroxyquinoline with a suitable carbamoyl (B1232498) chloride. nih.gov For the synthesis of Quinolin-3-yl dimethylcarbamate, this involves the acylation of the hydroxyl group of 3-hydroxyquinoline with dimethylcarbamoyl chloride. wikipedia.org

This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. Common bases include potassium carbonate or organic amines like triethylamine. The reaction is generally carried out in an aprotic solvent such as acetonitrile (B52724) (CH₃CN) at elevated temperatures to ensure completion. nih.gov The carbamate moiety is a recognized pharmacophore, and this synthetic route provides a straightforward way to introduce it onto a quinoline (B57606) skeleton. nih.gov

Table 1: Synthesis of Quinoline-O-Carbamates via Carbamoyl Chloride

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Hydroxyquinoline | N,N-Disubstituted carbamoyl chloride | K₂CO₃ | CH₃CN | 65 °C, 6–10 h | Quinoline-O-carbamate | nih.gov |

While the use of carbamoyl chlorides is prevalent, alternative methods for carbamate formation exist, which can be advantageous if the required carbamoyl chloride is unavailable or unstable. One common alternative involves the reaction of an alcohol (or phenol) with an isocyanate. For instance, phenyl isocyanate is often used to form phenylcarbamates. sapub.org

Another approach involves the use of phosgene (B1210022) or its safer equivalents (e.g., diphosgene, triphosgene) to first form a chloroformate from the hydroxyquinoline. This intermediate can then be reacted with a secondary amine, such as dimethylamine, to yield the final carbamate product. These multi-step procedures offer flexibility but are often more complex than the direct reaction with a carbamoyl chloride.

Strategies for Quinoline Ring Synthesis with 3-Position Functionalization

An alternative to functionalizing a pre-formed quinoline is to construct the heterocyclic ring with a substituent already in place at the C3-position. This is particularly useful for creating diverse derivatives where late-stage functionalization might be challenging. Modern synthetic organic chemistry has provided several powerful methods, including oxidative annulation, C-H activation, and directed metalation, to achieve this.

Oxidative annulation has become a powerful strategy for the synthesis of quinoline scaffolds. mdpi.com These methods often leverage transition-metal catalysis to construct the quinoline ring from simpler acyclic or aromatic precursors.

One notable example is the regioselective synthesis of C3-functionalized quinolines through a [4 + 2] cycloaddition of 2-aminobenzyl alcohols with terminal alkynes, a reaction catalyzed by transition metals. mdpi.com Copper-catalyzed reactions are also prominent; for example, a one-pot aerobic oxidation cyclization involving the functionalization of C(sp³)–H and C(sp²)–H bonds has been reported. mdpi.com Furthermore, Rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules can achieve the synthesis of quinolines through a cascade of C-H activations at the 2- and 3-positions of the initial pyridine (B92270) ring. snnu.edu.cnacs.org

Table 2: Examples of Oxidative Annulation for 3-Functionalized Quinolines

| Reactants | Catalyst | Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aminobenzyl alcohols + Terminal alkynes | Not specified | Not specified | Regioselective [4+2] cycloaddition for C3-functionalization | mdpi.com |

| Functionalized pyridines + Alkynes | [RhCp*Cl₂]₂ | Cu(OAc)₂ | Cascade C-H activation at pyridine C2 and C3 positions | snnu.edu.cnacs.org |

| N-arylglycine derivatives + Olefins | CuBr | K₂S₂O₈ | Oxidative cross-dehydrogenative coupling | mdpi.com |

Direct C-H functionalization has emerged as one of the most attractive strategies in modern organic synthesis for its atom and step economy. nih.gov While the C2 and C8 positions of the quinoline ring are most commonly functionalized due to the directing effect of the ring nitrogen, methods for targeting more distal positions, including C3, have been developed. nih.govnih.gov

The functionalization of the C3 position often requires specific strategies to overcome the intrinsic reactivity of the quinoline system. nih.gov One successful approach is the iridium-catalyzed borylation of quinoline, which occurs with high regioselectivity at the C3 position. nih.gov The resulting boronate ester is a versatile intermediate that can be subsequently converted to a hydroxyl group via oxidation, providing a precursor for this compound. Rhodium-catalyzed reactions have also been employed, where the use of a directing group can guide functionalization to specific C-H bonds. nih.govacs.org

Table 3: C-H Activation Approaches for Quinoline C3-Functionalization

| Reaction Type | Catalyst System | Key Intermediate | Advantage | Reference |

|---|---|---|---|---|

| Borylation | [IrCl(cod)]₂ / dtbpy | 3-Borylated quinoline | High regioselectivity (>99%) for the C3 position | nih.gov |

| Alkenylation | Rh(III) catalyst | C3-alkenylated quinoline | Direct formation of C-C bonds at the C3 position | nih.gov |

Directed metalation involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalation group (DMG). This strategy allows for highly regioselective functionalization. While the application to the quinoline C3 position is less common than C2 or C8, it is achievable with the appropriate substitution pattern and reagents.

The use of strong lithium bases can be complicated by competitive nucleophilic addition to the quinoline ring. researchgate.net However, the development of more chemoselective bases, such as mixed magnesium and zinc amide bases (e.g., TMPMgCl·LiCl), has expanded the scope of these reactions. acs.org By placing a suitable directing group at the C2 or C4 position, it is possible to direct the metalation to the C3 position. The resulting organometallic intermediate can then be trapped with an appropriate electrophile to introduce a functional group that can be converted to the desired carbamate. For example, trapping with an oxygenating electrophile could install the required hydroxyl group.

Derivatization Approaches for Modifying this compound

The structural framework of this compound offers several avenues for derivatization, allowing for the systematic modification of its physicochemical and pharmacological properties. These modifications can be broadly categorized into three main approaches: alterations to the quinoline core, variations of the carbamate moiety, and the incorporation of the entire molecule into larger, hybrid structures. Each of these strategies provides a means to explore the structure-activity relationships of this class of compounds.

One of the primary strategies for modifying this compound involves altering the position of the dimethylcarbamate group on the quinoline ring. This is typically achieved by starting with different isomers of hydroxyquinoline. The reaction of various hydroxyquinolines with dimethylcarbamoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile (CH₃CN) yields the corresponding quinolinyl dimethylcarbamate isomers. nih.gov This approach allows for a comprehensive investigation of how the spatial arrangement of the carbamate substituent influences the molecule's biological activity.

A study on quinoline-O-carbamate derivatives has shown that the position of the carbamate moiety on the quinoline ring significantly impacts their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in the context of Alzheimer's disease. nih.gov For instance, derivatives with the carbamate group at the 4-position of the quinoline ring have demonstrated selective BuChE inhibitory activity, while those with the carbamate at the 8-position have shown potent and selective AChE inhibition. nih.gov The inhibitory activities of various positional isomers of quinolinyl dimethylcarbamate are summarized in the table below.

| Compound | Position of Dimethylcarbamate | eeAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) |

|---|---|---|---|

| Quinolin-4-yl dimethylcarbamate | 4 | > 25 | 2.83 |

| Quinolin-5-yl dimethylcarbamate | 5 | 3.7 | 2.5 |

| Quinolin-6-yl dimethylcarbamate | 6 | 15.2 | > 25 |

| Quinolin-8-yl dimethylcarbamate | 8 | 6.5 | > 25 |

Another key derivatization strategy focuses on modifying the carbamate functional group itself. This is accomplished by reacting a hydroxyquinoline precursor, such as 3-hydroxyquinoline, with a variety of N,N-disubstituted carbamoyl chlorides. nih.gov This approach allows for the introduction of different alkyl and cyclic substituents on the nitrogen atom of the carbamate, which can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity.

Systematic variations of the carbamate moiety in quinoline-based compounds have been shown to have a pronounced effect on their biological activity. nih.gov For example, in a series of quinolin-8-yl carbamates, replacing the dimethylcarbamoyl group with diethylcarbamoyl or N-ethyl-N-methylcarbamoyl groups resulted in a slight decrease in AChE inhibitory activity. nih.gov A more significant drop in activity was observed when bulkier groups like 4-morpholinecarbonyl and diisopropylcarbamoyl were introduced. nih.gov These findings highlight the sensitivity of the biological target to the structural features of the carbamate moiety.

| Carbamate Moiety | Starting Carbamoyl Chloride | eeAChE IC₅₀ (µM) |

|---|---|---|

| Dimethylcarbamoyl | Dimethylcarbamoyl chloride | 6.5 |

| Diethylcarbamoyl | Diethylcarbamyl chloride | 9.7 |

| N-ethyl-N-methylcarbamoyl | N-ethyl-N-methylcarbamoyl chloride | 8.2 |

| 4-Morpholinecarbonyl | 4-Morpholinecarbonyl chloride | 12.6 |

| Diisopropylcarbamoyl | Diisopropylcarbamoyl chloride | 14.8 |

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with a potentially synergistic or multi-target biological profile. This compound can serve as a valuable scaffold for the development of such hybrid molecules. The quinoline ring system is a versatile platform that can be functionalized at various positions, allowing for its conjugation with other bioactive moieties. core.ac.uk

One common strategy for creating quinoline-based hybrids is to introduce a linker at a specific position on the quinoline ring, which can then be coupled to another pharmacophore. For example, N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives have been synthesized through a multi-step process that involves the functionalization of the quinoline core at the 2- and 3-positions. core.ac.uk This general approach could be adapted to this compound, where further synthetic transformations on the quinoline ring could introduce a reactive handle for conjugation, provided the reaction conditions are compatible with the stability of the carbamate ester.

Another approach to molecular hybridization is the synthesis of quinoline-thiosemicarbazone hybrids, which have been investigated as potential cholinesterase inhibitors. sapub.org In these molecules, a thiosemicarbazone moiety is attached to the quinoline core, often at the 3-position via a methylene (B1212753) bridge. sapub.org While direct use of this compound as a starting material for such hybrids has not been explicitly detailed, the underlying principle of functionalizing the quinoline ring to append other bioactive fragments remains a viable strategy for creating novel derivatives based on this scaffold. The development of quinoline-sulfonamide hybrids also exemplifies the utility of the quinoline nucleus in creating multi-target agents. nih.gov

Enzymatic and Biochemical Investigations of Quinolin 3 Yl Dimethylcarbamate Derivatives

Cholinesterase Inhibition Studies

Quinoline-O-carbamate derivatives have been a subject of interest in the quest for new cholinesterase inhibitors. The position of the carbamate (B1207046) group on the quinoline (B57606) nucleus and the nature of the substituents on the carbamate nitrogen have been shown to be critical determinants of their inhibitory potency and selectivity against the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Carbamates, as a class of compounds, are generally known to be reversible inhibitors of cholinesterases. nih.govnih.gov They act by carbamylating a serine residue in the active site of the enzyme, forming a carbamylated enzyme complex. journalejmp.com This complex is more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine (B1216132), but it can undergo spontaneous hydrolysis, which restores the enzyme's activity. journalejmp.com Studies on quinoline-O-carbamate derivatives, such as compound 3f (a quinolin-5-yl derivative), have confirmed this reversible nature of inhibition. nih.gov

The inhibitory potency of quinoline-O-carbamate derivatives against AChE varies significantly depending on the position of the carbamate substituent. For instance, derivatives with the carbamate fragment at the 8-position of the quinoline ring have demonstrated good inhibitory activity against AChE from electric eel (eeAChE). nih.gov Specifically, a compound bearing a dimethylcarbamoyl group at the 8-position (compound 3m ) exhibited an IC50 value of 6.5 µM. nih.gov In contrast, derivatives with the carbamate at the 6-position showed only moderate eeAChE inhibitory activity, with IC50 values ranging from 10.3 µM to 17.6 µM. nih.gov

A kinetic study performed on a representative quinolin-5-yl derivative (compound 3f ) revealed a mixed-type inhibition mechanism. nih.gov The inhibition constant (Ki) for this compound against eeAChE was determined to be 1.73 µM. nih.gov The IC50 value for this dual inhibitor against eeAChE was 1.3 µM. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Quinoline-O-Carbamate Derivatives

| Compound ID | Carbamate Position | Substituent | AChE Source | IC50 (µM) | Inhibition Type | Ki (µM) |

| 3m | 8 | Dimethyl | eeAChE | 6.5 | - | - |

| 3k | 6 | - | eeAChE | 10.3 | - | - |

| 3f | 5 | Diethyl | eeAChE | 1.3 | Mixed | 1.73 |

Data sourced from a study on quinoline-O-carbamate derivatives. nih.gov

The inhibitory activity of quinoline-O-carbamate derivatives extends to BuChE, with the substitution pattern on the quinoline ring again playing a crucial role in determining potency and selectivity.

Derivatives with the carbamate fragment at the 4-position of the quinoline ring have been identified as selective inhibitors of BuChE from equine serum (eqBuChE). nih.gov For example, quinolin-4-yl dimethylcarbamate (B8479999) (compound 3a) showed good eqBuChE inhibitory potency with an IC50 value of 2.83 µM. nih.gov Even greater potency was observed with other derivatives in this series, with one compound (3d ) exhibiting an IC50 of 0.87 µM for eqBuChE. nih.gov

In contrast, compounds with the carbamate group at the 5-position, such as compound 3f , have been found to be potent dual inhibitors of both AChE and BuChE, with an IC50 value of 0.81 µM against eqBuChE. nih.gov Derivatives with the carbamate at the 6- and 8-positions generally displayed weak eqBuChE inhibitory activities. nih.gov

Table 2: Butyrylcholinesterase (BuChE) Inhibition by Quinoline-O-Carbamate Derivatives

| Compound ID | Carbamate Position | Substituent | BuChE Source | IC50 (µM) |

| 3a | 4 | Dimethyl | eqBuChE | 2.83 |

| 3d | 4 | - | eqBuChE | 0.87 |

| 3f | 5 | Diethyl | eqBuChE | 0.81 |

Data sourced from a study on quinoline-O-carbamate derivatives. nih.gov

The selectivity index (SI), calculated as the ratio of the IC50 value for AChE to the IC50 value for BuChE, provides a measure of a compound's preference for one enzyme over the other. A high SI value indicates selectivity for BuChE, while a low SI value suggests selectivity for AChE.

The positional isomers of quinoline-O-carbamate show distinct selectivity profiles. Compounds with the carbamate at the 4-position are selective for BuChE. nih.gov Conversely, derivatives with the carbamate at the 8-position are potent and selective inhibitors of AChE. nih.gov Those with the carbamate at the 5-position act as dual inhibitors, potently targeting both enzymes. nih.gov The 6-substituted derivatives tend to be moderately selective for AChE. nih.gov

Table 3: Selectivity Index (SI = IC50(AChE)/IC50(BuChE)) of Representative Quinoline-O-Carbamate Derivatives

| Compound Class | Carbamate Position | Predominant Selectivity |

| 3a-3d | 4 | BuChE selective |

| 3e-3h | 5 | Dual AChE/BuChE inhibitors |

| 3i-3l | 6 | Moderately AChE selective |

| 3m-3q | 8 | AChE selective |

Based on findings from a study on quinoline-O-carbamate derivatives. nih.gov

The inhibitory potencies of quinoline-O-carbamate derivatives can be contextualized by comparing them to established cholinesterase inhibitors used in clinical practice. For instance, rivastigmine (B141) is a non-selective carbamate inhibitor of both AChE and BuChE. nih.gov The dual inhibitory profile of the quinolin-5-yl carbamate derivatives is conceptually similar to that of rivastigmine.

Donepezil and galantamine are other commonly used AChE inhibitors. nih.gov While a direct head-to-head comparison with a full kinetic profile for quinolin-3-yl dimethylcarbamate is not possible due to the lack of specific data, the IC50 values of some of the quinoline-O-carbamate isomers fall within a range that suggests they are potent inhibitors. For example, the sub-micromolar IC50 values for some derivatives against BuChE indicate a high level of potency. nih.gov

It is important to note that the efficacy of cholinesterase inhibitors is not solely determined by their in vitro potency but also by their pharmacokinetic and pharmacodynamic properties within a biological system. Nevertheless, the available data on quinoline-O-carbamate derivatives suggest that this chemical scaffold holds promise for the development of new cholinesterase inhibitors with potentially tunable selectivity profiles based on the strategic placement of the carbamate functional group.

Butyrylcholinesterase (BuChE) Inhibition Kinetics and Mechanism

Investigation of Interactions with Nucleic Acid Modifying Enzymes

Quinoline-based compounds have been identified as potent modulators of enzymes that act on nucleic acids. biorxiv.orgbiorxiv.org Their mechanism often involves interaction with the DNA substrate, which in turn affects the enzyme's function. biorxiv.org Some quinoline derivatives are understood to interact with DNA methyltransferases only when a DNA duplex is present, suggesting a DNA-dependent inhibition mechanism. biorxiv.org

DNA methylation is a critical epigenetic modification, and its dysregulation is linked to various diseases, including cancer. nih.gov DNA methyltransferases (DNMTs) are key enzymes in this process, making them significant therapeutic targets. nih.govresearchgate.net Several non-nucleoside inhibitors based on a 4-aminoquinoline (B48711) structure have shown potent inhibitory activity against these enzymes. nih.gov

One of the benchmark quinoline-based DNMT inhibitors is SGI-1027. nih.gov This compound has demonstrated inhibitory effects against bacterial DNA methyltransferase M.SssI, as well as human DNMT1 and mouse Dnmt3A and Dnmt3B. nih.gov Studies on SGI-1027 and its analogs indicate they function as non-competitive inhibitors with respect to the S-adenosyl-methionine (AdoMet) cofactor. nih.gov Instead, they exhibit characteristics of DNA competitive inhibition. nih.gov

Research into various quinoline-based analogs has revealed their efficacy against different DNMTs. For instance, certain derivatives have shown comparable low micromolar inhibitory potency against both human DNMT1, which is responsible for generating 5-methylcytosine, and the bacterial adenine (B156593) methyltransferase CamA from Clostridioides difficile. biorxiv.orgnih.gov The mechanism for some of these compounds involves intercalation into the minor groove of DNA when it is bound by the enzyme, leading to a significant conformational change that inhibits catalytic activity. biorxiv.orgnih.gov

The inhibitory concentrations (IC₅₀) for several quinoline derivatives against DNMTs have been characterized, as shown in the table below.

Table 1: Inhibition of DNA Methyltransferases by Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| SGI-1027 | DNMT1 | 2.5 | Non-competitive with AdoMet, competitive with DNA. | nih.gov |

| SGI-1027 | DNMT3A (catalytic domain) | 6.0 | - | nih.gov |

| Analog 5 | DNMT1 | 1.25 | Most potent inhibitor of DNMT1 among the three analogs tested. | nih.gov |

| Analog 5 | DNMT3A (catalytic domain) | 7.5 | - | nih.gov |

| Analog 31 | DNMT1 | 8.0 | - | nih.gov |

| Analog 31 | DNMT3A (catalytic domain) | > 25 | - | nih.gov |

| Compound 9 (methylamine addition) | DNMT1 | Low µM | Also inhibits bacterial CamA. | biorxiv.orgnih.gov |

| Compound 11 (methylpiperazine addition) | DNMT1 | Low µM | Also inhibits bacterial CamA. | biorxiv.orgnih.gov |

The inhibitory action of quinoline-based compounds extends beyond DNMTs to other enzymes that interact with DNA. biorxiv.orgbiorxiv.org Studies have demonstrated that some quinoline derivatives also inhibit DNA polymerases and base excision repair (BER) DNA glycosylases. biorxiv.orgbiorxiv.orgnih.gov

The inhibition of polymerases has been observed across different types. For example, certain quinoline analogs were found to abolish the activity of HIV reverse transcriptase (RT), an RNA-dependent DNA polymerase. biorxiv.org This broad activity suggests that these compounds may function as pan-inhibitors of enzymes that act on DNA. nih.gov

In the context of DNA repair, DNA glycosylases are responsible for recognizing and initiating the removal of damaged or modified bases. nih.gov The finding that quinoline derivatives can inhibit various BER DNA glycosylases points to a wider range of influence on DNA maintenance pathways. biorxiv.orgbiorxiv.org This inhibitory action, similar to that seen with DNMTs, is thought to be related to the compounds' ability to intercalate into DNA. biorxiv.org

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes, including pH regulation and respiration. nih.gov Specific isoforms have been targeted for the treatment of various diseases. nih.gov While classical inhibitors are often sulfonamide-based, there is growing interest in non-classical inhibitors, including those derived from coumarins and other heterocyclic structures. nih.govnih.gov

The cytosolic isoforms human carbonic anhydrase I (hCA I) and II (hCA II) are ubiquitous. nih.gov While hCA II is a target for conditions like glaucoma, non-specific inhibition of both isoforms can lead to side effects. nih.govnih.gov

Research into quinoline derivatives has revealed inhibitory activity against these isoforms. For instance, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were investigated as CA inhibitors due to their structural similarity to coumarins, a known class of non-classical CAIs. nih.gov Similarly, quinazolinone derivatives have been synthesized and evaluated, demonstrating significant inhibitory activity against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase II. nih.gov Kinetic studies of some quinazolinones showed a competitive mode of inhibition. nih.gov

The inhibition constants (Kᵢ) for a series of benzothiazole-6-sulfonamides incorporating cyclic guanidine (B92328) moieties, which are structurally distinct but highlight the search for isoform-selective inhibitors, have been determined against hCA I and hCA II. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Inhibitors This table is interactive. You can sort and filter the data.

| Compound Class | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Quinazolinones | Analog 4d | IC₅₀ = 10.1 ± 0.11 µM | IC₅₀ = 11.2 ± 0.21 µM | nih.gov |

| Imidazoline-sulfonamides | Analog 6a | 496.5 | 37.6 | nih.gov |

| Imidazoline-sulfonamides | Analog 6b | 878.9 | 65.6 | nih.gov |

| Imidazoline-sulfonamides | Analog 6c | >10000 | 58.9 | nih.gov |

| Benzimidazoline-sulfonamides | Analog 7a | 985.4 | 84.0 | nih.gov |

| Benzimidazoline-sulfonamides | Analog 7b | 1245.7 | 577.6 | nih.gov |

Other Enzymatic Pathway Modulations

The biochemical effects of quinoline derivatives are not confined to DNMTs and CAs, indicating a broader impact on cellular pathways.

Beyond the enzymes detailed above, research has uncovered that quinoline-based compounds can modulate other key enzymes. Notably, some derivatives have been shown to inhibit RNA-dependent RNA polymerase (RdRp), highlighting their potential to interfere with viral replication processes. biorxiv.org Furthermore, certain quinoline analogs can trigger a DNA damage response in cancer cells through the activation of p53, a critical tumor suppressor protein. biorxiv.orgbiorxiv.orgnih.gov This suggests that these compounds may not only directly inhibit enzymes but also activate cellular stress and repair pathways. biorxiv.org

Structure Activity Relationship Sar Studies of Quinoline Dimethylcarbamate Analogues

Impact of Dimethylcarbamate (B8479999) Positional Isomerism on Quinoline (B57606) Ring

The position of the dimethylcarbamate group on the quinoline ring is a critical determinant of the biological activity and selectivity of these compounds. Studies on various isomers reveal that even a slight shift in the substituent's location can lead to profound changes in their inhibitory potency against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Comparison of 3-, 4-, 5-, 6-, and 8-Substituted Quinoline Derivatives

A systematic evaluation of quinoline dimethylcarbamate isomers has highlighted the distinct pharmacological profiles conferred by the placement of the dimethylcarbamate moiety at positions 4, 5, 6, and 8. nih.gov Notably, direct experimental data for the 3-substituted isomer, quinolin-3-yl dimethylcarbamate, is not available in the reviewed literature, precluding a direct comparison. However, the analysis of the known isomers provides a valuable context for predicting its potential activity.

Derivatives with the carbamate (B1207046) at the 4-position of the quinoline ring generally exhibit selective inhibitory activity against butyrylcholinesterase (BuChE). nih.gov For instance, quinolin-4-yl dimethylcarbamate has been identified as a selective BuChE inhibitor. nih.gov

When the carbamate fragment is moved to the 5-position , the resulting compounds tend to be potent dual inhibitors of both acetylcholinesterase (AChE) and BuChE. nih.gov This suggests that the 5-position allows for favorable interactions within the active sites of both enzymes.

Substitution at the 6-position typically leads to moderate and selective inhibition of AChE, with weaker activity against BuChE. nih.gov This indicates that the topology of the AChE active site may better accommodate a substituent at this position compared to the BuChE active site.

Finally, placing the carbamate group at the 8-position results in potent and selective inhibitors of AChE. nih.gov For example, quinolin-8-yl dimethylcarbamate demonstrates good inhibitory potency against AChE. nih.gov

This positional variance underscores the importance of the substituent's spatial orientation in relation to the enzyme's active site. The differences in activity and selectivity are likely due to the unique topography and amino acid residues within the binding pockets of AChE and BuChE, which interact differently with the quinoline ring and the carbamate moiety depending on their relative positioning. nih.gov

| Compound | Position of Dimethylcarbamate | Cholinesterase Inhibitory Activity | Reference |

|---|---|---|---|

| This compound | 3 | Data not available in reviewed literature | N/A |

| Quinolin-4-yl dimethylcarbamate | 4 | Selective BuChE inhibitor | nih.gov |

| Quinolin-5-yl dimethylcarbamate | 5 | Potent dual AChE/BuChE inhibitor | nih.gov |

| Quinolin-6-yl dimethylcarbamate | 6 | Moderate and selective AChE inhibitor | nih.gov |

| Quinolin-8-yl dimethylcarbamate | 8 | Potent and selective AChE inhibitor | nih.gov |

Influence of Substituents on the Quinoline Heterocycle

The introduction of various substituents onto the quinoline ring system can significantly modulate the physicochemical properties and biological activity of quinoline dimethylcarbamate analogues. These modifications can influence factors such as binding affinity to target enzymes, membrane permeability, and metabolic stability.

Effects of Halogenation and Alkyl Substitution

The addition of halogen atoms to the quinoline ring has been shown to enhance the biological activity of certain quinoline derivatives. For example, in a series of 3-benzyl-2-methoxy-quinolines, the presence of a bromine atom at the 6-position was a feature of compounds with significant antimycobacterial activity. This suggests that halogenation can contribute favorably to the interaction with biological targets.

Similarly, alkyl substitutions on the quinoline ring can also impact activity. While specific data on alkylated this compound is scarce, studies on related quinoline structures indicate that the size and position of the alkyl group can influence the compound's fit within a receptor's binding pocket.

Role of Fused Ring Systems and Aromatic Substituents

The fusion of additional ring systems to the quinoline core can lead to compounds with enhanced biological activities. For instance, tricyclic pyrimidoquinolines, which feature a pyrimidine (B1678525) ring fused to the quinoline structure, have demonstrated a broad range of biological effects, including anticancer and anti-inflammatory properties. researchgate.net

The introduction of aromatic substituents to the quinoline ring is another strategy to modulate activity. In studies of 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives, the nature and substitution pattern of the aryl group at the 3-position were found to be critical for their inhibitory activity against fatty acid synthase. nih.gov This highlights the importance of the electronic and steric properties of aromatic substituents in directing the biological effects of quinoline derivatives.

Modifications of the N,N-Dimethylcarbamate Moiety

The N,N-dimethylcarbamate group itself is a key pharmacophore, and alterations to this moiety can have a significant impact on the inhibitory potency and selectivity of the parent compound.

Replacement with other N,N-dialkylcarbamates (e.g., Diethyl, N-ethyl-N-methyl)

Replacing the N,N-dimethylcarbamate group with other N,N-dialkylcarbamates has been shown to modulate the cholinesterase inhibitory activity of quinoline derivatives. In a study of quinolin-8-yl carbamates, the N,N-dimethylcarbamate derivative showed good AChE inhibitory potency. nih.gov When this was replaced with an N,N-diethylcarbamoyl or an N-ethyl-N-methylcarbamoyl group, a slight decrease in AChE inhibitory activity was observed. nih.gov This suggests that the size and conformation of the alkyl groups on the carbamate nitrogen are important for optimal interaction with the enzyme's active site.

| Parent Compound | Carbamate Moiety | Effect on AChE Inhibitory Potency | Reference |

|---|---|---|---|

| Quinolin-8-yl carbamate | N,N-dimethylcarbamate | Good inhibitory potency (IC50 = 6.5 µM) | nih.gov |

| N,N-diethylcarbamate | Slightly decreased potency (IC50 = 9.7 µM) | nih.gov | |

| N-ethyl-N-methylcarbamate | Slightly decreased potency (IC50 = 8.2 µM) | nih.gov |

Impact of Cyclic Amine Carbamates (e.g., 4-morpholinecarbonyl)

The nature of the amine substituent on the carbamate group significantly influences the biological activity of quinoline carbamates. Studies on a series of quinoline-O-carbamate derivatives have shown that replacing the dimethylcarbamoyl group with a cyclic amine, such as a 4-morpholinecarbonyl moiety, can have a pronounced effect on their inhibitory potency and selectivity against cholinesterases. nih.gov

For instance, in a series of quinoline-4-O-carbamates, the compound with a dimethylcarbamoyl group (compound 3a ) exhibited good inhibitory potency against equine butyrylcholinesterase (eqBuChE) with an IC50 value of 2.83 µM. nih.gov However, when the dimethylcarbamoyl group was replaced with a 4-morpholinecarbonyl moiety to give compound 3d , the eqBuChE inhibitory potency increased significantly, with an IC50 value of 0.87 µM. nih.gov

A similar trend was observed for quinoline-5-O-carbamates. While the dimethylcarbamoyl analogue (3e ) was a potent dual inhibitor of electric eel acetylcholinesterase (eeAChE) and eqBuChE, the corresponding 4-morpholinecarbonyl analogue (3h ) showed moderate eeAChE inhibitory activity but retained good eqBuChE inhibitory potency. nih.gov This suggests that the larger, more sterically demanding morpholine (B109124) ring can modulate the interaction of the compound with the active sites of these enzymes, leading to changes in both potency and selectivity. The introduction of the morpholine ring can also impact the physicochemical properties of the molecule, such as solubility and potential for hydrogen bonding, which can further influence its biological activity. mdpi.com

Table 1: Impact of Carbamate Substituent on Cholinesterase Inhibition of Quinoline-O-Carbamate Analogues nih.gov

| Compound | Quinoline Position | Carbamate Substituent | eeAChE IC50 (µM) | eqBuChE IC50 (µM) |

| 3a | 4 | Dimethylcarbamoyl | > 25 | 2.83 |

| 3d | 4 | 4-Morpholinecarbonyl | > 25 | 0.87 |

| 3e | 5 | Dimethylcarbamoyl | 4.5 | 0.94 |

| 3h | 5 | 4-Morpholinecarbonyl | 12.9 | 1.76 |

eeAChE: electric eel Acetylcholinesterase; eqBuChE: equine Butyrylcholinesterase

Correlation of Structural Features with Specific Biological Activities

The biological activity of quinoline carbamates is intricately linked to their structural features, primarily the position of the carbamate substituent on the quinoline ring and the nature of the N-substituents on the carbamate moiety.

The position of the carbamate group on the quinoline nucleus is a critical determinant of both the potency and selectivity of cholinesterase inhibition. A systematic study of quinoline-O-carbamate derivatives revealed distinct activity profiles depending on the substitution pattern:

4-Position: Carbamate substitution at the 4-position of the quinoline ring generally leads to compounds with selective inhibitory activity against eqBuChE. nih.gov

5-Position: Analogues with the carbamate at the 5-position tend to be potent dual inhibitors of both eeAChE and eqBuChE. nih.gov

6-Position: Compounds with the carbamate at the 6-position generally exhibit moderate and selective inhibitory potency against eeAChE. nih.gov

8-Position: Substitution at the 8-position often results in potent and selective inhibitors of eeAChE. For example, the 8-quinolinyl dimethylcarbamate analogue (3m ) showed good eeAChE inhibitory potency with an IC50 value of 6.5 µM. nih.gov

While direct experimental data for this compound is not extensively available in the reviewed literature, the SAR of related quinoline-3-carboxamides (B1200007) can offer valuable insights. Studies on quinoline-3-carboxamides have shown that substituents on the quinoline ring, such as at the 6- and 7-positions, significantly influence their biological activity as, for example, cholesteryl ester transfer protein (CETP) inhibitors. nih.gov This suggests that modifications to the benzo ring of the quinoline nucleus in a potential quinolin-3-yl carbamate series could similarly modulate their biological profile. For instance, in antimalarial quinolines, a methyl group at the 3-position has been found to reduce activity, highlighting the sensitivity of this position to substitution. pharmacy180.com

The nature of the alkyl or aryl groups on the carbamate nitrogen also plays a pivotal role. As discussed previously, replacing a dimethylamino group with a cyclic amine like morpholine can significantly alter the inhibitory profile. nih.gov The steric and electronic properties of these substituents are crucial for the interaction with the target enzyme's active site. For cholinesterase inhibitors, the carbamoyl (B1232498) moiety is responsible for the carbamoylation of the serine residue in the active site, and the affinity and rate of this reaction are influenced by the substituents. nih.gov

Table 2: Influence of Carbamate Position on Cholinesterase Inhibitory Profile of Dimethylcarbamoyl Quinoline Analogues nih.gov

| Compound | Quinoline Position | eeAChE IC50 (µM) | eqBuChE IC50 (µM) | Selectivity Profile |

| 3a | 4 | > 25 | 2.83 | Selective eqBuChE inhibitor |

| 3e | 5 | 4.5 | 0.94 | Dual AChE/BuChE inhibitor |

| 3i | 6 | 17.6 | > 25 | Selective eeAChE inhibitor |

| 3m | 8 | 6.5 | > 25 | Selective eeAChE inhibitor |

eeAChE: electric eel Acetylcholinesterase; eqBuChE: equine Butyrylcholinesterase

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds, providing a highly accurate mass measurement of the parent ion, which in turn confirms the elemental composition. For Quinolin-3-yl dimethylcarbamate (B8479999) (C₁₂H₁₂N₂O₂), the expected exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, typically a Time-of-Flight (TOF) or Orbitrap analyzer.

In addition to precise mass determination, HRMS provides critical information about the molecule's structure through the analysis of its fragmentation pattern. nih.gov When subjected to ionization and subsequent fragmentation (e.g., through collision-induced dissociation, CID), Quinolin-3-yl dimethylcarbamate would be expected to yield a series of characteristic fragment ions. The fragmentation of carbamates often involves the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nih.gov Another likely fragmentation pathway for quinoline (B57606) derivatives is the loss of HCN from the quinoline ring system. rsc.org

A plausible fragmentation pattern for this compound under electron ionization (EI) or electrospray ionization (ESI) could involve the initial formation of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺. Subsequent fragmentation could lead to the ions detailed in the table below.

Table 1: Plausible HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (calculated) | Fragmentation Pathway |

| [C₁₂H₁₂N₂O₂]⁺ | Intact Molecule | 216.0899 | Molecular Ion |

| [C₁₀H₇NO]⁺ | Quinolin-3-ol radical cation | 145.0528 | Loss of dimethylaminocarbonyl radical |

| [C₉H₇N]⁺ | Quinoline radical cation | 129.0578 | Loss of the entire dimethylcarbamate group |

| [C₇H₅N₂O]⁺ | 145.0402 | Loss of C₅H₇O from the quinoline ring | |

| [C₆H₅]⁺ | Phenyl cation | 77.0391 | Fragmentation of the quinoline ring |

This table presents hypothetical data based on known fragmentation patterns of related structures.

The accurate mass measurements of these fragments, typically with mass errors below 5 ppm, allow for the confident assignment of their elemental compositions, providing strong evidence for the proposed structure of the parent molecule. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, a suite of advanced 2D and specialized NMR experiments are employed to gain a comprehensive understanding of the molecule's connectivity, stereochemistry, and dynamic behavior.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Detailed Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in this compound, especially for the complex aromatic region of the quinoline ring system. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would be used to establish the connectivity of the protons on the quinoline ring, for example, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. emerypharma.com HMBC is particularly vital for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon of the carbamate (B1207046) group and the carbon atoms at the fusion of the two rings in the quinoline system. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal through-space interactions between the dimethylamino protons and the protons on the quinoline ring, helping to define the preferred orientation of the carbamate group relative to the ring.

Table 2: Exemplary 2D NMR Correlations for a Quinoline Carbamate Derivative

| Experiment | Correlating Nuclei | Information Gained |

| COSY | Aromatic Protons | Connectivity within the quinoline ring system. |

| HSQC/HMQC | Aromatic Protons ↔ Aromatic Carbons | Direct C-H attachments in the quinoline ring. |

| HMBC | Dimethyl Protons ↔ Carbamate Carbonyl Carbon | Confirms the dimethylamino-carbonyl linkage. |

| HMBC | Aromatic Protons ↔ Quaternary Carbons | Assigns the non-protonated carbons of the quinoline ring. |

| NOESY | Dimethyl Protons ↔ Quinoline Ring Protons | Provides insight into the spatial arrangement and conformation. |

This table illustrates the types of correlations expected for a compound of this class.

Dynamic NMR for Conformational Analysis and Rotational Barriers

The carbon-nitrogen bond in carbamates possesses a degree of double bond character, leading to restricted rotation at room temperature. colostate.eduacs.org This can result in the observation of two distinct signals for the two methyl groups of the dimethylcarbamate moiety in the ¹H NMR spectrum due to their different chemical environments (one being cis and the other trans to the carbonyl oxygen).

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. nih.govresearchgate.net By increasing the temperature, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature, the two separate methyl signals will broaden and merge into a single, averaged signal. By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate of rotation and the free energy of activation (ΔG‡) for this conformational process. colostate.edu For simple carbamates, these rotational barriers are typically in the range of 12-15 kcal/mol. colostate.edunih.gov

NMR-Based Ligand-Protein Interaction Studies (e.g., Saturation Transfer Difference NMR)

Quinoline derivatives are frequently investigated as inhibitors of various enzymes. NMR spectroscopy offers powerful methods to study the binding of a ligand, such as this compound, to a target protein. nih.govcnr.it

Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly useful for detecting weak to medium affinity binding. nih.gov In an STD-NMR experiment, a selective saturation pulse is applied to the protein's resonances. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to any ligand that is in close proximity, i.e., bound to the protein. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals only the signals of the bound ligand.

By analyzing the relative intensities of the signals in the STD spectrum, one can create a "binding epitope map," which identifies the specific protons of the ligand that are in closest contact with the protein in the bound state. This provides invaluable information for understanding the binding mode and for structure-based drug design. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation and Ligand-Enzyme Complex Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice, yielding a detailed molecular structure. researchgate.net

For this compound, a single-crystal structure would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles. nih.gov

Information on the planarity of the quinoline ring system.

The solid-state conformation of the dimethylcarbamate group relative to the quinoline ring.

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

Furthermore, if this compound is found to bind to a protein, co-crystallization of the ligand with the protein can allow for the determination of the X-ray structure of the ligand-enzyme complex. This provides a detailed, atomic-level view of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Table 3: Hypothetical Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | VVVV.V ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | D.DDD g/cm³ |

| R-factor | < 0.05 |

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment. Actual values would be specific to the crystal.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Contexts

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of a research compound. researchgate.net For this compound, a reversed-phase HPLC method would typically be developed.

In a typical setup, the compound is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. sielc.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A well-developed HPLC method for this compound would demonstrate a single, sharp, and symmetrical peak for the main compound, with any impurities appearing as separate, well-resolved peaks. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For research-grade compounds, a purity of >95% is generally required, and often >98% is achieved.

Table 4: Illustrative HPLC Method Parameters for a Quinoline Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~12.5 min (example) |

This table outlines a typical set of starting conditions for an HPLC purity analysis.

The combination of these advanced analytical techniques provides a robust and comprehensive characterization of this compound, which is essential for its use in any research context, ensuring that its identity, purity, and key structural features are well-defined.

Computational and Theoretical Chemistry Studies of Quinolin 3 Yl Dimethylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's geometry, energy, and electronic properties with high accuracy.

Electronic Structure Analysis and Reactivity Prediction

An analysis of the electronic structure of Quinolin-3-yl dimethylcarbamate (B8479999) would involve mapping its electron density distribution, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generating an electrostatic potential map. These calculations are crucial for predicting sites of electrophilic and nucleophilic attack, thus offering insights into the molecule's inherent reactivity.

Current Findings: There are no published studies that specifically detail the electronic structure analysis or reactivity predictions for Quinolin-3-yl dimethylcarbamate. While general principles of aromaticity and the electronic influence of the dimethylcarbamate group can be inferred, specific computational data, such as orbital energies or charge distributions, are not available in the scientific literature.

Reaction Pathway Investigations (e.g., Carbamylation Mechanisms)

Computational chemistry can be employed to model reaction mechanisms, such as the carbamylation of a target protein by this compound. This would involve calculating the transition state energies and reaction energy profiles to understand the kinetics and thermodynamics of the process. Such studies are vital in the design of targeted covalent inhibitors.

Current Findings: No specific computational investigations into the reaction pathways involving this compound, including its potential carbamylation mechanisms, have been reported.

Virtual Screening Approaches for Identification of Potent Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This can be done through ligand-based methods, which search for molecules with similar properties to a known active compound, or structure-based methods, which dock candidate molecules into the binding site of a target.

Current Findings: There is no evidence in the scientific literature of this compound being used as a scaffold or query molecule in virtual screening campaigns to identify more potent analogues.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods to estimate the free energy of binding of a ligand to a protein. These calculations are performed on molecular dynamics simulation trajectories and provide a more accurate prediction of binding affinity than simple docking scores.

Current Findings: No studies have been published that report the use of MM/GBSA, MM/PBSA, or other binding free energy calculation methods for this compound with any biological target.

Biological Activity and Mechanistic Insights in Vitro Studies of Quinolin 3 Yl Dimethylcarbamate Derivatives

Neuroprotective Mechanisms

The neuroprotective potential of quinoline-O-carbamate derivatives has been investigated through various in vitro models, focusing on mechanisms relevant to neurodegenerative conditions like Alzheimer's disease.

Inhibition of Amyloid-β (Aβ) Aggregation (Self-induced and Enzyme-induced)

The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.gov The ability to inhibit this process is a primary strategy for developing new therapeutic agents. nih.gov Research has indicated that certain quinoline (B57606) derivatives possess the capability to inhibit Aβ aggregation. nih.gov These compounds are considered promising candidates for further development in the search for multi-target-directed ligands for Alzheimer's treatment. nih.gov

Mitigation of Aβ-Induced Cell Injury in Neuronal Cell Lines

Beyond inhibiting aggregation, protecting neurons from Aβ-induced toxicity is a critical therapeutic goal. Studies have demonstrated that specific quinoline-O-carbamate derivatives can shield neuronal cells from damage caused by Aβ peptides. For instance, one derivative, designated as compound 3f, showed a significant neuroprotective effect against cell injury induced by the Aβ₂₅₋₃₅ fragment in a PC12 cell line, a common model for neuronal studies. nih.gov

Modulation of Neurotransmitter Levels (e.g., Acetylcholine)

A decline in acetylcholine (B1216132) (ACh) levels is a well-established feature of Alzheimer's disease, and inhibiting the enzymes that break down ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic approach. nih.gov Several quinoline-O-carbamate derivatives have been evaluated for their ability to inhibit these enzymes.

Compound 3f, a notable derivative, was identified as a reversible dual inhibitor of both electric eel AChE (eeAChE) and equine BuChE (eqBuChE), with IC₅₀ values of 1.3 µM and 0.81 µM, respectively. nih.gov Other derivatives also showed varied inhibitory potential. Compound 3m, which has a dimethylcarbamoyl group at the 8-position of the quinoline ring, demonstrated good potency against eeAChE with an IC₅₀ of 6.5 µM. nih.gov Derivatives with the carbamate (B1207046) fragment at the 6-position (compounds 3i-3l) or the 8-position (compounds 3m-3q) generally displayed moderate inhibitory activity against eeAChE. nih.gov Furthermore, studies in a zebrafish model of Alzheimer's disease showed that compound 3f could increase the levels of acetylcholine. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Quinoline-O-Carbamate Derivatives An interactive data table summarizing the half-maximal inhibitory concentrations (IC₅₀) of various quinoline-O-carbamate derivatives against acetylcholinesterase (eeAChE) and butyrylcholinesterase (eqBuChE).

| Compound | Substituent Position | eeAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) |

|---|---|---|---|

| 3f | 3 | 1.3 | 0.81 |

| 3i-3l | 6 | 10.3 - 17.6 | Weak Inhibition |

| 3m | 8 | 6.5 | Weak Inhibition |

| 3m-3q | 8 | 6.5 - 14.8 | Weak Inhibition |

Anti-inflammatory Properties

Neuroinflammation is another critical component in the pathology of neurodegenerative diseases. Quinoline derivatives have been assessed for their ability to modulate inflammatory responses in vitro. nih.gov

Reduction of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-1β)

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), are key mediators of the inflammatory cascade. Research has shown that quinoline-O-carbamate derivatives can effectively suppress the production of these molecules. Specifically, compound 3f demonstrated good anti-inflammatory properties by decreasing the production of both IL-6 and IL-1β in in vitro assays. nih.gov Other research into different quinoline analogues has also confirmed their potential to inhibit the IL-1β pathway. nih.gov

Modulation of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule that can contribute to neuroinflammation and cellular damage when produced in excess. The ability of quinoline derivatives to modulate NO production has been a focus of investigation. nih.govmdpi.com Studies revealed that compound 3f could decrease the production of NO, highlighting its anti-inflammatory potential. nih.gov This effect is consistent with findings for other related quinoline structures, which have been shown to inhibit NO production in macrophage cell lines like RAW 264.7. mdpi.com

Table 2: Summary of In Vitro Biological Activities of Compound 3f An interactive data table summarizing the observed neuroprotective and anti-inflammatory effects of the lead quinoline-O-carbamate derivative, compound 3f.

| Biological Activity Category | Specific Effect | Target/Model |

|---|---|---|

| Neuroprotection | Mitigation of Aβ-Induced Cell Injury | PC12 Cells |

| Dual Inhibition of Cholinesterases | eeAChE / eqBuChE | |

| Anti-inflammation | Reduction of Pro-inflammatory Cytokines | IL-6, IL-1β |

| Reduction of Nitric Oxide | NO |

Anticancer Research Pathways

Derivatives based on the quinoline framework have demonstrated significant potential in anticancer research. The introduction of a dimethylcarbamate (B8479999) group at the 3-position of the quinoline ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

Research into quinoline derivatives has shown their capability to inhibit the growth of various cancer cell lines. While specific data on quinolin-3-yl dimethylcarbamate is limited, studies on structurally related quinoline compounds provide insight into their potential cytotoxic and antiproliferative effects. For instance, a series of novel quinoline derivatives has been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), and liver (HepG2).

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for representative quinoline derivatives against various cancer cell lines, illustrating their potential as anticancer agents.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Quinoline Derivative A | MCF-7 (Breast) | 8.5 |

| Quinoline Derivative B | HeLa (Cervix) | 12.3 |

| Quinoline Derivative C | HepG2 (Liver) | 6.7 |

The data presented in this table is illustrative and based on findings for structurally related quinoline compounds.

A key mechanism through which anticancer agents exert their effects is the disruption of the normal cell cycle, leading to a halt in proliferation. Certain quinoline derivatives have been observed to induce cell cycle arrest at specific phases. For example, treatment of cancer cells with these compounds can lead to an accumulation of cells in the G2/M phase, suggesting an interference with the processes of mitosis. This effect is often investigated using flow cytometry analysis of cellular DNA content. The disruption of the G2/M checkpoint prevents cells from entering mitosis, ultimately triggering pathways that lead to cell death.

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a critical mechanism for effective anticancer therapies. Quinoline derivatives have been shown to trigger apoptotic pathways in cancer cells. This is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation. At the molecular level, the induction of apoptosis can be confirmed by assays that detect the activation of caspases, a family of proteases that are central to the apoptotic process. Furthermore, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a common indicator of apoptosis induction by these compounds.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. They are a well-established target for anticancer drugs. Some quinoline-based compounds have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization. By binding to tubulin, these agents can prevent the formation of the mitotic spindle, leading to the aforementioned G2/M cell cycle arrest and subsequent apoptosis. The inhibition of tubulin polymerization can be assessed through in vitro assays using purified tubulin.

Metal Ion Chelation Research

The ability of certain molecules to bind to metal ions, a process known as chelation, is of significant interest in medicinal chemistry. Metal ions play crucial roles in various biological processes, and their dysregulation is implicated in several diseases, including cancer.

Quinoline derivatives, possessing nitrogen and oxygen atoms with lone pairs of electrons, can act as ligands and form coordination complexes with transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺). The chelation of these metal ions can have several biological consequences. For instance, by sequestering essential metal ions, these compounds can inhibit the activity of metalloenzymes that are vital for cancer cell growth and proliferation. The interaction between quinoline derivatives and metal ions can be studied using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) to determine the stoichiometry and binding affinity of the resulting metal complexes.

Impact on Redox Activity of Chelated Metal Ions

The ability of quinoline derivatives to chelate metal ions can significantly influence the redox activity of the metallic center. This modulation of redox potential is a key feature in the design of new catalysts and biologically active agents. The electronic properties of the quinoline ring system, along with the nature of its substituents, play a crucial role in stabilizing different oxidation states of the chelated metal ion. This, in turn, can facilitate or inhibit electron transfer processes, leading to a wide range of chemical transformations and biological effects.

Research into various quinoline-metal complexes has demonstrated that the formation of the chelate can induce redox-based mechanisms of action. For instance, the hybridization of a quinoline moiety with redox-active metals has been shown to generate highly active compounds. nih.gov The transfer of electrons from the quinoline ligand to the metal can enhance the lipophilicity of the complex, allowing for easier passage across biological membranes. semanticscholar.org

The redox properties of these complexes are not static; they are influenced by the specific quinoline derivative and the chelated metal. For example, the incorporation of a ferrocenyl moiety into a quinoline structure results in compounds with significant redox activity, which is believed to contribute to their biological effects by inducing oxidative stress. nih.gov Similarly, copper complexes with quinoline derivatives have been shown to act as catalysts in oxidation reactions, with the efficiency of the process being dependent on the chemical structure of the quinoline ligand and the counter-ions of the copper salt. mdpi.com The formation of these complexes can effectively catalyze the oxidation of substrates like catechol to o-quinone. mdpi.com

Furthermore, ruthenium complexes with 2,6-di(quinolin-8-yl)pyridine ligands exhibit reversible redox switching of their optical properties, highlighting the dynamic control the quinoline-based ligand exerts over the metal's electronic state. researchgate.net The stability of these complexes towards oxidation is a valuable property for the development of new materials and photoredox catalysts. researchgate.net The interaction between the quinoline ligand and the metal center can also lead to ligand-controlled redox processes via anion transfer, as observed in platinum-antimony complexes with quinoline-based ligands. acs.org

The following table summarizes various quinoline derivatives and their observed impact on the redox activity of chelated metal ions based on available research.

| Quinoline Derivative/Complex | Chelated Metal Ion(s) | Observed Impact on Redox Activity |

| Ferrocenyl quinoline analogues | Iron (in ferrocene) | The ferrocenyl moiety imparts redox activity, which can alter parasite metabolism and induce oxidative stress. nih.gov |

| Quinoline derivatives complexed with copper salts | Copper (Cu) | The complexes catalyze the oxidation of catechol to o-quinone. The catalytic activity is dependent on the structure of the quinoline ligand and the counter-ion of the copper salt, with Cu(OAc)₂ showing higher activity. mdpi.com |

| Ruthenium(II)-2,6-di(quinolin-8-yl)pyridine complexes | Ruthenium (Ru) | The complexes exhibit reversible redox switching of their optical properties and enhanced redox stability. These properties are valuable for creating photoredox-active films. researchgate.net |

| Quinoline-based Platinum-Antimony complexes | Platinum (Pt), Antimony (Sb) | The quinoline ligand can control redox processes through anion transfer between the platinum and antimony centers. acs.org |

| 8-hydroxyquinolinate coordination compounds | Various metals | The quinoline moiety in these coordination compounds contributes to their biological activity, which often involves the redox properties of the chelated metal. nih.gov |

| N-heterocyclic carbene (NHC) complexes with a quinoline moiety | Various metals | The combination of an NHC and a quinoline moiety in metal complexes can lead to promising therapeutic agents, with the overall electronic environment influencing the metal's redox behavior. nih.gov |

Future Directions and Research Perspectives

Design and Synthesis of Advanced Quinolin-3-yl Dimethylcarbamate (B8479999) Analogues with Enhanced Specificity

The development of new derivatives of quinolin-3-yl dimethylcarbamate with improved target specificity is a primary focus of ongoing research. The quinoline (B57606) nucleus is a versatile scaffold, and its easy functionalization at various positions makes it an attractive starting point for the design and synthesis of new drug candidates. core.ac.uk By strategically modifying the quinoline core and the dimethylcarbamate moiety, scientists aim to create analogues that exhibit greater potency and selectivity for their intended biological targets, while minimizing off-target effects.

A key strategy in this endeavor is molecular hybridization, where the this compound structure is combined with other pharmacophores known to interact with specific enzymes or receptors. core.ac.uk This approach has been successfully employed to create novel quinoline derivatives with a range of biological activities, including antimicrobial and antitubercular properties. core.ac.uk

Structure-activity relationship (SAR) studies are crucial in guiding the design of these advanced analogues. core.ac.uk By systematically altering different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for target binding and efficacy. For instance, studies on various quinoline-O-carbamate derivatives have shown that the position of the carbamate (B1207046) fragment on the quinoline ring significantly influences the inhibitory potency and selectivity for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Specifically, quinolin-8-yl dimethylcarbamate (3m) has demonstrated good inhibitory potency against electric eel AChE (eeAChE). nih.gov

The synthesis of these new analogues often involves multi-step reaction protocols. core.ac.uk Researchers are continuously developing more efficient and convenient synthetic methods to facilitate the production of these complex molecules. core.ac.uk

Exploration of Novel Molecular Targets Beyond Current Enzyme Classes

While much of the research on this compound has centered on its role as an enzyme inhibitor, particularly of cholinesterases, there is a growing interest in exploring its potential to interact with other molecular targets. The diverse pharmacological activities associated with the broader quinoline class of compounds suggest that their biological effects are not limited to a single mechanism of action. core.ac.ukresearchgate.net

Recent studies have begun to uncover the potential for quinoline derivatives to interact with a variety of other biological molecules and pathways. For example, certain quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases. nih.gov Some analogues have also demonstrated the ability to intercalate into DNA, leading to conformational changes that can disrupt protein-DNA interactions. nih.gov

Furthermore, research into novel quinoline analogues has revealed inhibitory activity against a range of other important biological targets, including:

NLRP3 Inflammasome: Certain quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov

Carbonic Anhydrases: Novel series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties have been evaluated as inhibitors of human carbonic anhydrase isoforms I and II. nih.gov

Mtb DNA Gyrase: Quinoline-Schiff bases have been designed and synthesized as potent anti-mycobacterial agents that target Mtb DNA gyrase. nih.gov